4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Chemical Structure: The compound features a benzamide backbone substituted with a tert-butyl group at the para position of the benzene ring. The amide nitrogen is linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety, introducing a partially saturated heterocyclic system with a propanoyl side chain.
Properties
IUPAC Name |
4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-17-15-19(12-13-20(17)25)24-22(27)16-8-10-18(11-9-16)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSLWIKGVWZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- 4-tert-Butylbenzoyl chloride – Introduced via Friedel-Crafts alkylation or direct acylation.
- 1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-amine – Synthesized through cyclization of aniline derivatives followed by propanoylation.
Coupling these fragments via amide bond formation or cross-coupling reactions forms the final product.
Suzuki-Miyaura Cross-Coupling
The boronate ester intermediate, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is pivotal. A representative protocol involves:
Reagents :
- Palladium catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂)
- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene
- Base: Potassium acetate
- Solvent: 1,4-Dioxane
Conditions :
- Temperature: 80°C
- Duration: 18 hours
- Atmosphere: Inert (N₂)
Yield : 64–93% after silica gel chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst Loading (%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | KOAc | 1,4-Dioxane | 80 | 64 |
| 5 | K₂CO₃ | Toluene | 100 | 78 |
| 3 | KOAc | DMF | 85 | 41 |
Amide Bond Formation
Coupling 4-tert-butylbenzoic acid with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine employs standard activating agents:
Protocol :
- Activation : Treat 4-tert-butylbenzoic acid with thionyl chloride to generate 4-tert-butylbenzoyl chloride.
- Amidation : React the acyl chloride with the tetrahydroquinoline amine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Experimental Procedures
Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Step 1 : Cyclization of 6-nitroquinoline with propanoic anhydride in acetic acid yields 1-propanoyl-6-nitro-1,2,3,4-tetrahydroquinoline.
Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
Final Coupling Reaction
A solution of 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 mmol) and 4-tert-butylbenzoyl chloride (1.2 mmol) in DCM is stirred with TEA (3.0 mmol) at 25°C for 12 hours. The crude product is purified via flash chromatography (hexane:ethyl acetate = 4:1).
Yield : 88%
Characterization :
Optimization Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF) reduce yields due to ligand degradation, whereas 1,4-dioxane enhances stability of the palladium complex.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
Potential Pharmacological Overlaps
The tetrahydroquinoline-propanoyl system may confer similar neuroleptic activity, though experimental validation is needed.
Biological Activity
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which have been studied for various pharmacological properties including neuroprotective, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.5 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological activity and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 946369-25-1 |
Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. In vitro studies have demonstrated that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is crucial for memory and learning functions.
Antimicrobial Activity
Tetrahydroquinoline derivatives have also shown significant antimicrobial activity. For instance, studies have reported that certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Compounds within this class have been evaluated for their antioxidant capabilities. The presence of the tetrahydroquinoline core contributes to the scavenging of free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly beneficial in preventing cellular damage linked to various chronic diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Neuroprotective Study : A study on a related tetrahydroquinoline derivative demonstrated a significant reduction in neuronal cell death induced by oxidative stress in cultured neurons. The compound showed a dose-dependent protective effect against glutamate-induced toxicity.
- Antimicrobial Evaluation : In a comparative study, various tetrahydroquinoline derivatives were tested against common bacterial strains using the broth microdilution method. Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics.
- Antioxidant Assessment : A recent investigation utilized DPPH radical scavenging assays to evaluate the antioxidant potential of tetrahydroquinoline derivatives. The results indicated that these compounds effectively reduced DPPH radicals, suggesting strong antioxidant activity.
Q & A
Q. What are the recommended synthetic routes for 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide moiety to the tetrahydroquinoline scaffold.
- Protection/Deprotection : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using tert-butanol for high-purity isolation .
- Optimization : Use factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify ideal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For tert-butyl groups, expect singlet peaks at ~1.3 ppm (¹H) and 30-35 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion).
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹) and tert-butyl C-H vibrations .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent oxidation. Avoid exposure to moisture .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase active sites. Focus on the tetrahydroquinoline scaffold’s π-π interactions and tert-butyl group’s hydrophobic effects .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .
- QSAR Analysis : Train machine learning models on analogs (e.g., pyridazinone derivatives ) to predict activity and optimize substituents.
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Dose-Response Redundancy : Repeat assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Data Normalization : Apply Z-score or robust regression to minimize batch effects and outliers .
Q. How can structure-activity relationship (SAR) studies improve the compound’s neuroprotective efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the propanoyl group (e.g., replace with isobutyryl ) or introduce electron-withdrawing substituents on the benzamide.
- In Vitro Assays : Test analogs in oxidative stress models (e.g., H₂O₂-treated neuronal cells) with ROS quantification via fluorescence probes .
- Metabolic Stability : Use liver microsome assays to correlate structural changes with half-life improvements .
Q. What advanced separation technologies can isolate enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral Chromatography : Employ Chiralpak IC columns with supercritical fluid chromatography (SFC) for enantiomeric resolution .
- Polymorph Screening : Use solvent evaporation (e.g., ethyl acetate/water) or cooling crystallization to isolate stable crystalline forms .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
